molecular formula C13H13ClN2O B2576999 (6-chloro-1H-indol-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1211723-10-2

(6-chloro-1H-indol-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2576999
CAS No.: 1211723-10-2
M. Wt: 248.71
InChI Key: FKRYEKCDZFKYAT-UHFFFAOYSA-N
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Description

(6-chloro-1H-indol-3-yl)(pyrrolidin-1-yl)methanone: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

(6-chloro-1H-indol-3-yl)(pyrrolidin-1-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-1H-indol-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated at the 6th position using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of Pyrrolidine: The final step involves the attachment of the pyrrolidine moiety to the indole ring. This can be achieved through a nucleophilic substitution reaction where the indole derivative reacts with pyrrolidine in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: DDQ in toluene, reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of alcohols from the carbonyl group.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (6-chloro-1H-indol-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6-chloro-1H-indol-3-yl)(piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of pyrrolidine.

    (6-chloro-1H-indol-3-yl)(morpholin-1-yl)methanone: Contains a morpholine ring.

    (6-chloro-1H-indol-3-yl)(azepan-1-yl)methanone: Features an azepane ring.

Uniqueness

  • The presence of the pyrrolidine ring in (6-chloro-1H-indol-3-yl)(pyrrolidin-1-yl)methanone imparts unique steric and electronic properties, potentially leading to distinct biological activities compared to its analogs.

Properties

IUPAC Name

(6-chloro-1H-indol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-9-3-4-10-11(8-15-12(10)7-9)13(17)16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRYEKCDZFKYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CNC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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